molecular formula C8H10FNO B15316035 4-(1-Aminoethyl)-3-fluorophenol

4-(1-Aminoethyl)-3-fluorophenol

Cat. No.: B15316035
M. Wt: 155.17 g/mol
InChI Key: OBKMDRKVZXRMBQ-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-3-fluorophenol (CAS 1270412-74-2) is a fluorinated phenolic amine with the molecular formula C 8 H 10 FNO and a molecular weight of 155.17 g/mol . This compound serves as a critical chiral intermediate in pharmaceutical research, particularly in the synthesis of next-generation anti-tumor therapeutics. Its primary research value lies in its role as a key building block for Tropomyosin Receptor Kinase (TRK) inhibitors, a class of targeted cancer drugs . TRK inhibitors are of great interest for treating a wide range of adult and pediatric tumors driven by NTRK gene fusions . Specifically, the (R)-enantiomer of this compound, (R)-2-(1-aminoethyl)-4-fluorophenol, is a high-value intermediate for candidate drug entities such as repotrectinib . The introduction of the fluorine atom enhances the lipophilicity of the molecule, which can improve membrane permeability and bioavailability, a common strategy in modern drug design . Traditional chemical synthesis of this chiral amine often requires strict low-temperature conditions or metal catalysts, presenting challenges for scale-up . As a result, recent research focuses on developing more efficient and sustainable biocatalytic synthesis routes using engineered ω-transaminases (ωTAs) to achieve high enantiopurity at gram scale . This compound is intended for research applications only and must not be used for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-(1-aminoethyl)-3-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3

InChI Key

OBKMDRKVZXRMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-3-fluorophenol typically involves the introduction of the aminoethyl group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenol ring followed by the addition of the aminoethyl group through reductive amination. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Acylation of the Primary Amine

The aminoethyl group undergoes nucleophilic acylation with acylating agents like acetic anhydride or acetyl chloride. This reaction typically proceeds under mild alkaline conditions (pH 8–10) at 25–40°C, yielding N-acetyl derivatives.

ReagentConditionsProductYield (%)Reference
Acetic anhydrideNaOH (10%), 30°C, 2 hrsN-Acetyl-4-(1-aminoethyl)-3-fluorophenol85–90

Alkylation Reactions

The primary amine reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated products. Steric effects from the ethyl group influence reaction rates.

ReagentBaseTemperatureProduct
Methyl iodideTriethylamine50°CN-Methyl-4-(1-aminoethyl)-3-fluorophenol

Oxidation of the Phenol Ring

The phenolic hydroxyl group is oxidized to a quinone structure using strong oxidants like KMnO₄ under acidic conditions.

4-(1-Aminoethyl)-3-fluorophenolH2SO4KMnO43-Fluoro-4-(1-aminoethyl)-1,2-benzoquinone\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{3-Fluoro-4-(1-aminoethyl)-1,2-benzoquinone}

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophiles to the ortho/para positions. Bromination and nitration occur regioselectively:

ReactionReagentPosition SubstitutedProduct
BrominationBr₂, FeBr₃C-5 (para to -OH)5-Bromo-4-(1-aminoethyl)-3-fluorophenol
NitrationHNO₃, H₂SO₄C-6 (meta to -F)6-Nitro-4-(1-aminoethyl)-3-fluorophenol

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:

This compound+Ar-B(OH)2Pd(PPh3)4Biaryl derivatives\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivatives}

Biocatalytic Transformations

Enzymatic methods enable stereoselective synthesis. Transaminases (e.g., from E. coli) catalyze the conversion of ketones to enantiomerically pure amines using pyridoxal-5'-phosphate (PLP) as a cofactor :

Enzyme SourceSubstrateTemperatureEnantiomeric Excess (%)
E. coli transaminase4-(1-Ketoethyl)-3-fluorophenol30°C>99 (S-isomer)

Comparative Reactivity Insights

  • Fluorine Effects : The electron-withdrawing fluorine enhances electrophilic substitution rates at C-5 and C-6.

  • Aminoethyl Group : Steric hindrance from the ethyl chain reduces nucleophilic reactivity at the amine compared to simpler anilines .

Scientific Research Applications

4-(1-Aminoethyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of fluorine, hydroxyl, and aminoethyl groups. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Key Features
4-(1-Aminoethyl)-3-fluorophenol -OH (para), -F (meta), -CH₂CH₂NH₂ (para) C₈H₁₀FNO Dual electronic effects: -F (electron-withdrawing), -NH₂ (electron-donating)
3-Fluorophenol () -OH (para), -F (meta) C₆H₅FO Lacks aminoethyl group; lower bioactivity due to simpler structure
4-Fluorophenol () -OH (para), -F (para) C₆H₅FO Fluorine at para position; higher microbial removal efficiency
4-(1-Aminoethyl)pyridine () Pyridine ring, -CH₂CH₂NH₂ (para) C₇H₁₀N₂ Aromatic nitrogen base; ΔE = 6.08 eV (bioactive)
4-(1-Amino-2,2,2-trifluoroethyl)phenol () -OH, -CF₃CHNH₂ (para) C₈H₉ClF₃NO Trifluoromethyl group enhances electronegativity and lipophilicity

Physicochemical and Electronic Properties

Solubility and Acidity
  • This compound: The aminoethyl group increases water solubility compared to non-aminated fluorophenols. The hydroxyl group (pKa ~10) and fluorine (meta) contribute to moderate acidity.
  • 3-Fluorophenol: Lower solubility due to lack of amine; pKa ~8.3 (more acidic than phenol due to -F) .
  • 4-(1-Aminoethyl)pyridine: Higher solubility in polar solvents due to pyridine’s basic nitrogen and aminoethyl group .
Reactivity and Bioactivity
  • This compound: The aminoethyl group may participate in hydrogen bonding and charge-transfer interactions, enhancing bioactivity.
  • 3-Fluorophenol: Shows lower microbial removal efficiency (e.g., 70% removal for 4-fluorophenol vs. <70% for 3-fluorophenol in C. pyrenoidosa systems) due to metabolic interference in photosynthesis pathways .

Biological Activity

4-(1-Aminoethyl)-3-fluorophenol, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a fluorine atom and an aminoethyl group attached to a phenolic structure, which contributes to its unique electronic properties and stability. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12FNO
  • Molecular Weight : 155.17 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom enhances the compound's reactivity and stability, making it a candidate for further biological exploration.

This compound is believed to interact with various biological targets through hydrogen bonding and electrostatic interactions. This capability allows it to modulate enzyme activity or receptor function, potentially influencing physiological pathways. For instance, studies have indicated its role as a pharmaceutical intermediate with anti-tumor properties, suggesting that it may inhibit certain cancer cell lines through specific enzymatic pathways.

Enzyme Interactions

Research has demonstrated that this compound can act as an enzyme inhibitor. Its structural features allow for effective binding to active sites of target enzymes, which is crucial for modulating their activity. For example, it has been explored in the context of fluorescent probes for cancer detection, where its interaction with specific enzymes enhances imaging techniques .

Anti-Tumor Properties

Several studies have highlighted the anti-tumor potential of this compound. In vitro tests have shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism underlying this activity may involve the inhibition of key metabolic pathways essential for tumor growth .

Case Study 1: Fluorescent Probes in Cancer Research

A study utilized this compound as part of a fluorescent probe designed to detect γ-glutamyltransferase (GGT) activity in ovarian cancer cells. The probe showed high fluorescence intensity specifically in tumor cells, indicating the compound's potential as a diagnostic tool in oncology .

Case Study 2: Antitumor Activity Assessment

In another investigation, synthesized derivatives of this compound were tested against human breast cancer cell lines (MDA-MB-468 and MCF-7). Results indicated low micromolar GI50 values, particularly in the MDA-MB-468 line, suggesting that these derivatives could serve as promising candidates for further development as anti-cancer agents .

Summary of Biological Activities

Activity Description
Enzyme Inhibition Modulates enzyme activity through binding interactions.
Anti-Tumor Properties Exhibits growth inhibition in various cancer cell lines.
Fluorescent Probes Enhances imaging techniques for cancer detection via GGT activity modulation.

Q & A

Q. What are the experimentally validated biological activities of 4-(1-Aminoethyl)-3-fluorophenol, and what methodologies are used to assess them?

this compound exhibits antibacterial activity , as demonstrated through comparative studies using in vitro assays such as minimum inhibitory concentration (MIC) determinations. Researchers typically employ Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in agar diffusion or broth dilution assays. Positive controls (e.g., ampicillin) and solvent controls are critical for validating results . Structural analogs with fluorine substitutions often show enhanced activity due to improved membrane permeability and target binding .

Q. What spectroscopic and chromatographic techniques are used for structural characterization of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm the ethylamine and fluorophenol moieties.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of vibrational modes for -NH2_2 (~3300 cm1^{-1}), -OH (~3200 cm1^{-1}), and C-F (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C9_9H10_{10}FNO) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced Research Questions

Q. How do quantum chemical computations (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) studies using hybrid functionals (B3LYP/B3PW91) and basis sets (6-311+G(d,p)) reveal:

  • HOMO-LUMO Gap : A calculated energy gap (~6.08 eV) suggests moderate bioactivity, with electron density localized on the fluorophenol ring and aminoethyl group .
  • Solvent Effects : Time-dependent DFT (TD-DFT) simulations in water show redshifted absorption maxima compared to the gas phase, indicating solvent-polarity-dependent electronic transitions .
  • Charge Transfer : Low HOMO-LUMO gaps facilitate intramolecular charge transfer, enhancing interactions with biological targets like bacterial enzymes .

Q. How do structural modifications of this compound influence its bioactivity compared to analogs?

Comparative analysis of structurally similar compounds reveals:

Compound NameBiological ActivityKey Structural Features
This compoundAntibacterial-NH2_2 ethyl, -F substitution
3-Bromo-4-(difluoromethyl)-2-fluorophenolAntiviralBr, -CF2_2 groups
3-(Difluoromethyl)-5-fluorophenolAnticancer-CF2_2H, meta-F

The aminoethyl group enhances solubility and hydrogen bonding, while fluorine increases electronegativity and metabolic stability. Bromine or trifluoromethyl substitutions in analogs alter steric effects and target selectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determinations.
  • Purity Issues : Use HPLC-MS to confirm compound integrity (>95% purity).
  • Solvent Effects : Test activity in both aqueous and DMSO-based systems to rule out solvent interference.
  • Target Specificity : Perform enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to isolate mechanistic pathways .

Q. How do solvent polarity and pH impact the spectroscopic properties of this compound?

  • UV-Vis Spectroscopy : Solvent polarity (e.g., water vs. ethanol) shifts λmax\lambda_{\text{max}} due to stabilization of excited states. Acidic conditions protonate the -NH2_2 group, altering electron delocalization .
  • Fluorescence Quenching : Polar solvents reduce fluorescence intensity via collisional quenching, while basic pH deprotonates the phenolic -OH, enhancing emission .

Q. Methodological Notes

  • Synthetic Optimization : For scale-up, prioritize protecting groups (e.g., Boc for -NH2_2) to prevent side reactions during fluorophenol synthesis.
  • Data Reproducibility : Cross-validate computational results (e.g., HOMO-LUMO gaps) using multiple DFT functionals (B3LYP, B3PW91) .
  • Biological Assays : Include cytotoxicity assays (e.g., mammalian cell lines) to differentiate antimicrobial efficacy from general toxicity .

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